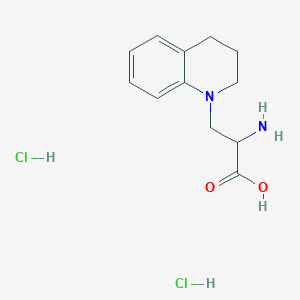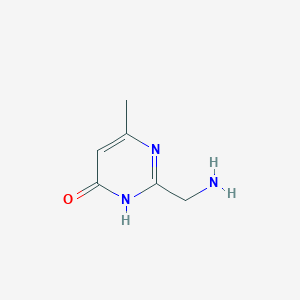
2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one, also known as 2-(aminomethyl)pyrimidin-4(3H)-one, is a heterocyclic compound that belongs to the pyrimidine family. It is a white crystalline solid with a melting point of 131-133°C and a molecular weight of 176.18. This compound is a derivative of pyrimidine, which is an important class of organic compounds that are widely used in the pharmaceutical and agrochemical industries. 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one has been studied extensively due to its potential applications in medicinal chemistry and drug design.
Wissenschaftliche Forschungsanwendungen
- Field : This research falls under the field of Chemistry and Biology .
- Summary of Application : The compound 2-aminomethyl benzimidazole (AMBI) has been used to create novel ruthenium complexes .
- Methods of Application : These complexes were synthesized and characterized using various techniques including elemental analysis, spectroscopy (FTIR, 1HNMR, UV–Vis), magnetic measurements, molar conductivity, and thermal analysis .
- Results : The complexes demonstrated a 1:1 metal-to-ligand ratio with an octahedral shape. They showed acceptable thermal stability and electrochemical activity. The complexes were also tested for antimicrobial activity against bacteria (Escherichia coli, Staphylococcus aureus) and fungi (Candida albicans), and for cytotoxic activity against two human cancers, HePG-2(hepatocellular carcinoma) and MCF-7 (Michigan Cancer Foundation-7) .
- Field : This research is in the field of Pharmaceutical Chemistry .
- Summary of Application : The compound 2-aminomethyl and its derivatives have been synthesized and studied for their pharmacological properties .
- Methods of Application : The specific methods of synthesis and study are not detailed in the available information .
- Results : The results of these studies are not provided in the available information .
Application in Chemistry and Biology
Application in Pharmaceutical Chemistry
- Field : This research is in the field of Photoelectrochemistry and Photocatalysis .
- Summary of Application : The compound 2-(Aminomethyl pyridine)SbI5 is an emerging visible-light driven organic–inorganic hybrid perovskite used for photoelectrochemical and photocatalytic applications .
- Methods of Application : This material was synthesized by sol–gel method and demonstrated an improved photostability and photocatalytic efficiencies towards H2 generation under solar light .
- Results : This work is the first to report the photoelectrochemical and photocatalytic properties of this type of pyridine incorporated organic–inorganic perovskite .
- Field : This research is in the field of Thermochromism .
- Summary of Application : An organic–inorganic hybrid molecule [(PyCH2NH3)6][Pb5I22]·3H2O with a 2D inorganic layer was produced by reaction of 2-aminomethyl-pyridine with PbI2 in a concentrated HI aqueous solution .
- Methods of Application : The specific methods of synthesis and study are not detailed in the available information .
- Results : Compound 1 exhibited solid thermochromism showing a reversible color change from orange at room temperature to red .
Application in Photoelectrochemical and Photocatalytic Applications
Application in Thermochromism
- Field : This research is in the field of Organic-Inorganic Hybrid Perovskite .
- Summary of Application : The compound 2-(Aminomethyl pyridine)SbI5 is an emerging visible-light driven organic–inorganic hybrid perovskite for photoelectrochemical and photocatalytic applications .
- Methods of Application : This material was synthesized by sol–gel method. This material with band gap of 1.82 eV demonstrated an improved photostability and photocatalytic efficiencies towards H2 generation under solar light .
- Results : This work is first to report the photoelectrochemical and photocatalytic properties of this type of pyridine incorporated organic–inorganic perovskite .
- Field : This research is in the field of Organic Chemistry .
- Summary of Application : In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
- Methods of Application : Usually aminomethyl groups feature tertiary amines. Often they are obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .
- Results : A cobalt (III) complex of aminomethyl is known in the form Co(bipyridine)2(CH2NH2)2 .
Application in Organic-Inorganic Hybrid Perovskite
Application in Functional Groups
Eigenschaften
IUPAC Name |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUHWZJWGWWYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)
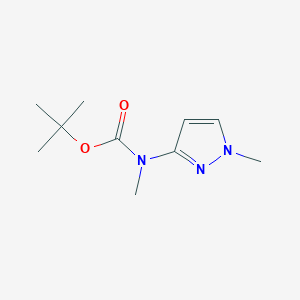
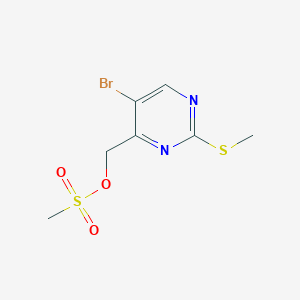
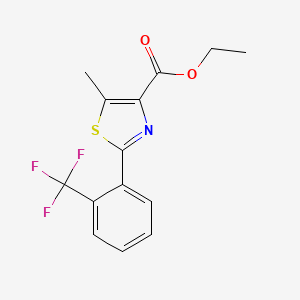
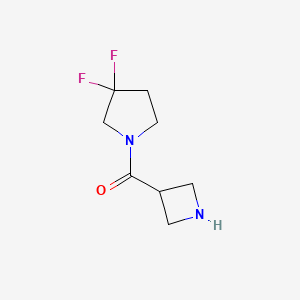
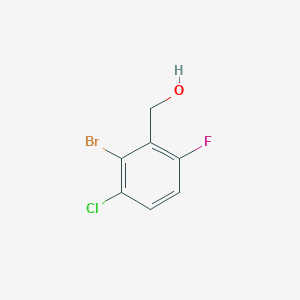
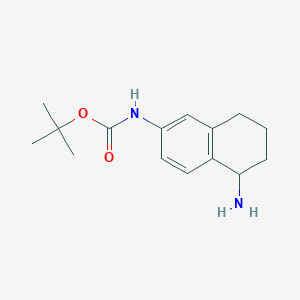
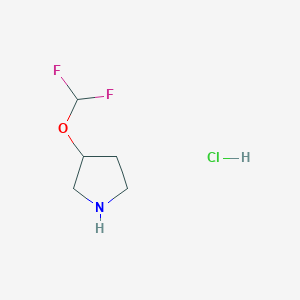
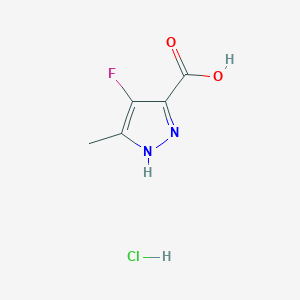
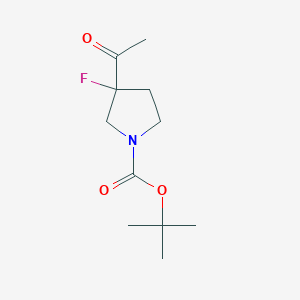
![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)
